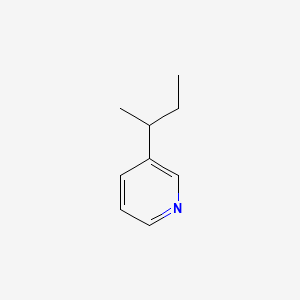

3-sec-Butylpyridine

Description

Contextual Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in modern organic chemistry. numberanalytics.comopenaccessjournals.com Their importance stems from a unique combination of aromaticity, basicity, and the ability to act as both a nucleophile and a ligand. algoreducation.com This versatility makes them indispensable in the synthesis of a wide array of organic molecules. algoreducation.com

Pyridine derivatives are ubiquitous in numerous industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In the pharmaceutical sector, the pyridine scaffold is a common feature in many drugs, contributing to their biological activity. nih.govresearchgate.net They are found in various classes of therapeutic agents, including antihistamines, anti-inflammatory drugs, and anticancer compounds. numberanalytics.com The nitrogen atom in the pyridine ring can form hydrogen bonds or engage in π-π stacking interactions with biological targets like enzymes and proteins, which is crucial for drug design. researchgate.netnwafu.edu.cn

In agriculture, pyridine derivatives are utilized as active ingredients in insecticides, herbicides, and fungicides. numberanalytics.com The structural diversity of these compounds allows for the development of targeted and effective crop protection agents. 360iresearch.com Furthermore, in materials science, pyridine-based compounds are used in the synthesis of functional materials such as conducting polymers and corrosion inhibitors. numberanalytics.comontosight.ai Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis. algoreducation.comontosight.ai The continuous exploration of pyridine derivatives is driven by the need for new molecules with tailored properties for these and other advanced applications. 360iresearch.com

Structural Characteristics and Isomeric Considerations of Sec-Butyl Substituted Pyridines

The chemical properties and biological activity of alkylpyridines are significantly influenced by the position and nature of the alkyl substituent on the pyridine ring. In the case of sec-butyl substituted pyridines, the sec-butyl group (a branched four-carbon alkyl group) can be attached to the pyridine ring at the 2-, 3-, or 4-position, resulting in three positional isomers: 2-sec-butylpyridine, 3-sec-butylpyridine, and 4-sec-butylpyridine.

The IUPAC name for this compound is 3-(1-methylpropyl)pyridine. nih.gov Its chemical formula is C9H13N, and it has a molecular weight of 135.21 g/mol . nih.gov The presence of the sec-butyl group, with its chiral center, introduces the possibility of stereoisomerism, meaning this compound can exist as a pair of enantiomers, (R)-3-sec-butylpyridine and (S)-3-sec-butylpyridine. This stereochemistry can have a profound impact on the compound's interaction with other chiral molecules, a critical consideration in pharmaceutical and biological research.

The position of the sec-butyl group on the pyridine ring affects the molecule's electronic properties and steric hindrance around the nitrogen atom. In 2-sec-butylpyridine, the bulky alkyl group is adjacent to the nitrogen, which can sterically hinder its ability to act as a base or a ligand. In contrast, the 3- and 4-isomers have the alkyl group further away from the nitrogen, resulting in less steric hindrance. These structural differences lead to variations in their physical and chemical properties, such as boiling point, solubility, and reactivity.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 3-(1-methylpropyl)pyridine |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| Exact Mass | 135.104799419 Da |

| CAS Number | 25224-14-0 |

| Topological Polar Surface Area | 12.9 Ų |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem. nih.gov |

Historical Development and Key Milestones in the Academic Investigation of Alkylpyridines

The study of pyridine and its derivatives dates back to the 19th century when pyridine was first isolated from coal tar. openaccessjournals.com The first synthesis of a heteroaromatic compound, pyridine itself, was achieved by William Ramsay in 1876 by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the development of the Hantzsch pyridine synthesis, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.org

The investigation of alkylpyridines, a subclass of pyridine derivatives, has been a continuous area of research. openpr.com Early research focused on their isolation from natural sources and the development of synthetic methodologies. For instance, a method for synthesizing this compound was reported in 1955 as part of an effort to create and study fusaric acid and its analogs for their pharmacological actions. researchgate.net This synthesis involved a Grignard reaction on β-propionylpyridine followed by reduction. researchgate.net

In the latter half of the 20th century, research expanded to explore the diverse applications of alkylpyridines. Studies in the 1970s demonstrated the synthesis of optically active alkylpyridines, highlighting the growing interest in stereochemistry and its influence on the properties of these compounds. tandfonline.comacs.org More recent research has focused on developing more efficient and sustainable synthetic methods, such as palladium-catalyzed cross-coupling reactions, to produce a wide range of alkylpyridines for applications in areas like green pesticide development. nwafu.edu.cn The ongoing investigation into alkylpyridines continues to be driven by their potential in pharmaceuticals, agrochemicals, and materials science. 360iresearch.comvaluates.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

25224-14-0 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

3-butan-2-ylpyridine |

InChI |

InChI=1S/C9H13N/c1-3-8(2)9-5-4-6-10-7-9/h4-8H,3H2,1-2H3 |

InChI Key |

UEOMUYCGCCSHAP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Sec Butylpyridine and Its Complex Derivatives

Strategic Alkylation Approaches to Pyridine (B92270) Ring Systems

Alkylation of the pyridine ring is a fundamental approach for the introduction of substituents. However, the inherent electronic properties of the pyridine nucleus, characterized by a degree of electron deficiency, necessitate carefully controlled conditions to achieve the desired regioselectivity.

Direct Alkylation of Pyridine Precursors

The direct introduction of an alkyl group, such as a sec-butyl group, onto a pyridine ring using alkyl halides is a challenging endeavor. The pyridine ring is generally resistant to electrophilic attack unless activated by electron-donating substituents. Friedel-Crafts-type alkylations, a common method for aromatic alkylation, are often ineffective for pyridines as the Lewis acid catalyst coordinates with the nitrogen atom, further deactivating the ring towards electrophiles.

Alternative approaches may involve radical substitution reactions, though these can often lead to a mixture of isomers and are difficult to control. For the synthesis of 3-substituted pyridines, a more common strategy involves the use of a pre-functionalized pyridine, such as a halopyridine, which can then undergo a cross-coupling reaction, as will be discussed in a later section.

Regioselective Alkylation with Organometallic Reagents

Organometallic reagents offer a powerful tool for the regioselective functionalization of the pyridine core. The choice of the organometallic reagent and the reaction conditions can dictate the position of alkylation.

A notable example of regiocontrol is the use of alkyllithium reagents. The aggregation state of the alkyllithium species has been shown to play a crucial role in directing the site of attack on the pyridine ring. For instance, studies have revealed that dimeric clusters of sec-butyllithium tend to favor alkylation at the C2 position of the pyridine ring. This selectivity is attributed to the specific coordination of the alkyllithium dimer with the pyridine nitrogen, which facilitates nucleophilic attack at the adjacent carbon.

Conversely, the generation of 3-substituted pyridines can be achieved through the reaction of a 3-halopyridine with a suitable organometallic reagent. The use of Grignard reagents, for example, provides a viable route. The reaction of 3-bromopyridine with sec-butylmagnesium bromide, typically in an ethereal solvent, can lead to the formation of 3-sec-butylpyridine via a nucleophilic substitution mechanism. Improved methods for the preparation of 3-pyridylmagnesium bromide have been developed to enhance the efficiency of this transformation researchgate.net.

Table 1: Regioselectivity in Pyridine Alkylation with Organometallic Reagents

| Organometallic Reagent | Pyridine Substrate | Major Product | Key Factor |

| sec-Butyllithium (dimeric) | Pyridine | 2-sec-Butylpyridine | Aggregation state of the alkyllithium reagent |

| sec-Butylmagnesium bromide | 3-Bromopyridine | This compound | Pre-functionalization of the pyridine ring |

Advanced Cross-Coupling Reaction Pathways for C-C Bond Formation

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds. These methods are particularly valuable for the synthesis of substituted pyridines, offering high efficiency and functional group tolerance.

Prominent among these are the Suzuki-Miyaura and Negishi cross-coupling reactions. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would entail the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a sec-butylboronic acid or a related derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

The Negishi coupling, on the other hand, utilizes an organozinc reagent, which is coupled with an organic halide under palladium or nickel catalysis. The synthesis of this compound via this method would involve the reaction of a 3-halopyridine with a sec-butylzinc halide. Negishi couplings are known for their high reactivity and functional group compatibility.

Enantioselective Synthesis of Optically Active Sec-Butylpyridine Analogues

The synthesis of enantiomerically pure or enriched chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While direct enantioselective methods for the synthesis of this compound are not widely reported, analogous strategies for the creation of chiral centers in pyridine derivatives have been developed.

One such approach involves the dearomatization of the pyridine ring, followed by an enantioselective functionalization, and subsequent rearomatization. For instance, a tandem dearomatization/enantioselective allylic alkylation of pyridines has been reported to yield N-protected tetrahydropyridines with high enantioselectivity acs.orgnih.gov. This strategy allows for the introduction of a chiral substituent at the C3 position. Although this method introduces an allyl group rather than a sec-butyl group, it demonstrates the feasibility of creating chiral centers at this position through a catalytic asymmetric process.

Another relevant strategy is the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine precursors. This involves a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a partially reduced pyridine derivative, leading to highly enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines nih.govacs.org. This highlights the potential for developing catalytic asymmetric methods to access chiral sec-butyl substituted pyridine derivatives.

Formation of Bipyridine Structures and Polyalkylated Pyridines from Alkylpyridine Precursors

Alkylpyridines can serve as building blocks for the synthesis of more complex molecular architectures, including bipyridines and polyalkylated pyridines.

Mechanistic Studies of Dimerization Processes

The Chichibabin reaction, classically known for the amination of pyridines, can also lead to dimerization as a side reaction wikipedia.org. Under certain conditions, particularly at high temperatures in the presence of a strong base like sodium amide, alkylpyridines can undergo a process leading to the formation of bipyridine structures. For example, the reaction of 4-tert-butylpyridine (B128874) has been shown to produce a significant amount of the corresponding 2,2'-bipyridine dimer wikipedia.org. While specific studies on the dimerization of this compound via a modified Chichibabin reaction are scarce, the general mechanism involves the formation of a pyridyl anion, which can then attack another molecule of the alkylpyridine.

The propensity for dimerization versus amination in the Chichibabin reaction is influenced by factors such as the substrate, reaction temperature, and pressure.

The concept of polyalkylation on an already alkylated pyridine ring is also a consideration. The introduction of one alkyl group can activate the ring towards further substitution, potentially leading to the formation of di- or tri-alkylated products. However, controlling the regioselectivity of these subsequent alkylations can be challenging.

Synthesis of Coupled Systems (e.g., di- and tri-coupled tert-butylpyridines as models)⁷

The synthesis of coupled pyridine systems, such as bipyridines and terpyridines, is of significant interest due to their wide applications as ligands in coordination chemistry and materials science. The introduction of bulky substituents, like tert-butyl groups, onto these coupled systems can modify their steric and electronic properties. Methodologies for creating di- and tri-coupled tert-butylpyridines can serve as valuable models for the synthesis of analogous this compound structures. Key strategies for achieving these coupled systems include nickel-catalyzed homocoupling reactions and multi-step procedures for more complex structures.

A straightforward and efficient method for the synthesis of a di-coupled tert-butylpyridine system is the nickel-catalyzed reductive dimerization of a halogenated tert-butylpyridine precursor. nih.govwisc.edunih.gov For instance, 4,4'-di-tert-butyl-2,2'-bipyridine can be synthesized from 4-tert-butyl-2-chloropyridine. nih.gov This ligand-free approach utilizes a nickel(II) bromide catalyst in the presence of manganese powder as a reducing agent. nih.govnih.gov The reaction proceeds effectively in dimethylformamide (DMF) at an elevated temperature. nih.gov The use of manganese powder is crucial for the success of this dimerization, as other reducing agents like zinc dust may lead to hydrodehalogenation as the primary reaction pathway. nih.gov

Detailed research findings for the nickel-catalyzed synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine are presented in the table below:

Table 1: Nickel-Catalyzed Synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine nih.gov

| Parameter | Value |

| Starting Material | 4-tert-butyl-2-chloropyridine |

| Catalyst | NiBr₂·3H₂O |

| Reducing Agent | Manganese powder (-325 mesh) |

| Solvent | DMF |

| Temperature | 60 °C for catalyst dissolution, then heated under argon |

| Reaction Time | 20 hours |

| Yield | High |

For the synthesis of tri-coupled systems, such as 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, the synthetic routes are generally more complex and involve multiple steps. One described method involves the protection of the pyridine ring substituents, followed by deprotection and subsequent reaction to form the terpyridine structure.

The Ullmann coupling reaction is another important methodology for synthesizing symmetrical bipyridines from halogenated pyridine precursors. mdpi.compreprints.org This reaction typically involves the use of a copper catalyst at high temperatures, although bimetallic systems, such as those employing both copper and palladium, have been developed to proceed under milder conditions. mdpi.compreprints.org While the traditional Ullmann coupling has limitations, including harsh reaction conditions and a limited substrate scope, it remains a valuable technique for the preparation of symmetrical bipyridine derivatives. mdpi.com

Reactivity and Mechanistic Insights of 3 Sec Butylpyridine

Fundamental Chemical Transformations

The reactivity of 3-sec-butylpyridine is largely defined by the pyridine (B92270) ring, a heterocyclic aromatic compound containing a nitrogen atom. This nitrogen atom influences the electron distribution within the ring, making it electron-deficient compared to benzene (B151609) and thus affecting its reaction pathways. atlas.orgwikipedia.org The sec-butyl group, an alkyl substituent, primarily exerts steric and modest electron-donating effects.

Oxidation Reactions (e.g., N-oxide formation)

Pyridine and its derivatives readily undergo oxidation at the nitrogen atom to form N-oxides. wikipedia.orgscripps.edu This transformation is typically achieved using oxidizing agents such as peracids (like m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or other specialized reagents like dimethyldioxirane. arkat-usa.orgorganic-chemistry.org For instance, the oxidation of 3-substituted pyridines to their corresponding N-oxides can be accomplished with high yields using m-CPBA. arkat-usa.org The formation of the N-oxide is a significant reaction as it alters the electronic properties of the pyridine ring, activating it for subsequent reactions. wikipedia.org The N-oxide group can act as an electron donor, facilitating electrophilic substitution at the 2- and 4-positions, and can later be removed by deoxygenation using reagents like zinc dust. wikipedia.org

The oxidation of 3-cyanopyridine (B1664610) to 3-cyanopyridine-N-oxide has been achieved with high yield using a system of sulfuric acid and 30% hydrogen peroxide. google.com Another method employs methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, which is effective for 3- and 4-substituted pyridines. arkat-usa.org

Reduction Reactions of the Pyridine Nucleus

The pyridine nucleus of this compound can be reduced to piperidine. This reduction typically requires more vigorous conditions than the reduction of benzene due to the stability of the aromatic ring. Common reducing agents include hydrogen gas with a metal catalyst (e.g., platinum, palladium, or nickel) under high pressure and temperature, or chemical reducing agents like sodium in ethanol.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. atlas.orgwikipedia.org This effect is most pronounced at the 2-, 4-, and 6-positions (ortho and para to the nitrogen), making the 3- and 5-positions the most favorable sites for electrophilic attack. atlas.orgquora.com The intermediate carbocation formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, where one resonance structure would place a positive charge on the already electron-deficient nitrogen atom. atlas.orgquora.com Therefore, reactions like nitration and sulfonation, which require harsh conditions, will predominantly yield the 3-substituted product.

Nucleophilic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgquora.com The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. For unsubstituted pyridine, direct nucleophilic substitution is less common but can occur under forcing conditions with strong nucleophiles like organolithium compounds or sodamide (Chichibabin reaction), which typically attack the 2-position. wikipedia.org For this compound, nucleophilic attack would still be favored at the 2- and 6-positions.

Ligand Behavior in Advanced Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons that is not involved in the aromatic system, making it an excellent Lewis base and a monodentate ligand for a wide variety of metal ions. wikipedia.org The sec-butyl group can introduce steric hindrance that may influence the coordination geometry and stability of the resulting metal complexes.

Complexation with Transition Metals (e.g., ruthenium, cobalt, lanthanide centers)

3-Alkylpyridines, including this compound, can act as ligands in the formation of coordination complexes with various transition metals.

Ruthenium: Pyridine and its derivatives are common ligands in ruthenium chemistry, forming stable complexes with various oxidation states of the metal. cmu.edu For instance, ruthenium(II) polypyridyl complexes are known to incorporate pyridine ligands. cmu.edu The complexation of 4-tert-butylpyridine (B128874) with ruthenium has been studied in the context of quinone complexes, where it influences the charge distribution within the molecule. osti.gov While specific studies on this compound with ruthenium are less common, its behavior is expected to be analogous to other alkylpyridines, serving as a neutral ligand.

Cobalt: Cobalt complexes with pyridine-based ligands are well-documented. For example, 4-tert-butylpyridine has been used in the synthesis of cobaloxime complexes, which serve as models for vitamin B12. msu.edumsu.edu It has also been incorporated into stable cobalt(IV) coordination complexes. acs.org A binucleating ligand has been prepared from the reaction of 1,2,4,5-tetracyanobenzene and 2-amino-4-sec-butylpyridine, which forms complexes with cobalt(II) and cobalt(III). caltech.eduresearchgate.net

Lanthanide Centers: While less common than with d-block transition metals, pyridine-type ligands can coordinate to lanthanide ions. The interaction is primarily electrostatic, and the steric bulk of the sec-butyl group in this compound could play a significant role in the structure and stability of such complexes.

Spectroscopic and Electrochemical Elucidation of Metal Complex Properties

The properties of metal complexes containing this compound can be investigated through various spectroscopic and electrochemical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The coordination of the pyridine nitrogen to a metal center typically results in a slight shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. sciendo.com The metal-nitrogen stretching vibration can often be observed in the far-IR region. sciendo.com

UV-Vis Spectroscopy: The electronic spectra of these complexes can reveal information about the d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. ut.ac.irrsc.org These transitions are sensitive to the nature of the ligands and the geometry of the complex.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the structure of diamagnetic complexes in solution, showing shifts in the pyridine ring protons and carbons upon coordination.

Electrochemical Elucidation:

Cyclic Voltammetry (CV): This technique is widely used to study the redox behavior of metal complexes. researchgate.net It can determine the oxidation and reduction potentials of the metal center (e.g., Ru(II)/Ru(III) or Co(II)/Co(III) couples) and the ligands. redalyc.org The electrochemical properties are crucial for applications in catalysis and materials science. For example, the redox properties of cobalt(II) complexes with isoindoline-based ligands derived from 2-amino-4-sec-butylpyridine have been investigated. researchgate.net

Advanced Analytical Characterization Techniques in 3 Sec Butylpyridine Research

High-Resolution Mass Spectrometry and Hyphenated Techniques for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the advanced analysis of chemical compounds like 3-sec-butylpyridine, providing exceptionally precise mass measurements. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of a molecule with an error of less than 5 parts per million (ppm). nih.gov This level of accuracy is critical for unambiguously determining the elemental composition of the parent ion of this compound (C9H13N, exact mass: 135.1048 u) and distinguishing it from other ions with the same nominal mass.

Furthermore, HRMS is frequently coupled with tandem mass spectrometry (MS/MS) for structural elucidation. In this technique, the precursor ion of this compound is isolated, fragmented through methods like higher-energy collisional dissociation (HCD), and the resulting fragment ions are mass-analyzed with high resolution. escholarship.org Analyzing the accurate masses of these fragments allows researchers to piece together the compound's structure and confirm the identity of its various substructures. This approach is invaluable for identifying unknown metabolites or degradation products in complex mixtures, where the fragmentation pattern serves as a structural fingerprint. nih.gov For instance, research on related pyridyl compounds demonstrates that HRMS can confidently identify metabolites by comparing their high-resolution precursor and fragment ion data against known standards or theoretical values. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideally suited for separating and identifying volatile and semi-volatile compounds in a mixture. thermofisher.com In the context of this compound research, GC-MS is employed to analyze reaction byproducts, identify impurities from synthesis, or detect volatile organic compounds (VOCs) generated during its use or degradation.

The process begins in the gas chromatograph, where the sample is vaporized and separated into its components based on their boiling points and affinity for the stationary phase within the GC column. thermofisher.com Each compound elutes from the column at a specific retention time (RT). Upon exiting the GC, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which is used for identification by comparing it to spectral libraries.

Research on the VOCs produced by various biological and environmental systems illustrates the utility of GC-MS in identifying specific chemical markers. For example, studies have successfully identified numerous volatile metabolites from bacterial cultures. spectroscopyonline.com While specific data on this compound's volatile products is not prominently available, the following table, adapted from research on bacterial VOCs, demonstrates how GC-MS data is typically presented to identify key volatile markers. spectroscopyonline.com

Table 1: Representative GC-MS Data for Identification of Volatile Organic Compounds This table is illustrative of the data format obtained from GC-MS analysis and is based on findings from studies of bacterial metabolites, not directly from this compound.

| Retention Time (min) | Identified Compound | Key Mass-to-Charge Ratios (m/z) |

| 1.73 | Ethanol | 45, 31, 29 |

| 4.43 | 2,3,4-Trimethylpentane | 57, 43, 71 |

| 5.05 | 2,2,5-Trimethylhexane | 57, 43, 71 |

| 8.03 | Styrene | 104, 78, 51 |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge under the influence of an electric field. scielo.org.co This capability allows for the differentiation of isomers and conformers and provides insights into ion-molecule reaction kinetics. A key parameter derived from IMS measurements is the reaction rate coefficient (k), which quantifies the speed of a reaction between an ion and a neutral molecule.

In the context of substituted pyridines, IMS has been used to study their protonation and clustering reactions in the gas phase. While specific studies on this compound are limited, extensive research has been conducted on related compounds like 2,6-di-tert-butylpyridine (B51100) (DTBP), which is often used as a chemical standard in IMS due to its stable and well-defined mobility. nih.govnih.gov

Studies using IMS have determined the "conditional rate coefficients" for reactions between hydrated protons and volatile organic compounds. nih.gov These coefficients are crucial for understanding competitive ionization processes in environments like atmospheric pressure chemical ionization (APCI) sources. For example, the rate at which a compound reacts to become protonated affects its signal intensity in a mass spectrometer. The table below presents measured rate coefficients for reactions involving DTBP, illustrating the type of kinetic data obtainable through IMS. nih.gov

Table 2: Conditional Rate Coefficients for Selected VOCs Determined by IMS Data from a study on competitive ionization, featuring 2,6-di-tert-butylpyridine as a representative amine. nih.gov

| Reactant Compound | Product Ion | Reaction Type | Conditional Rate Coefficient (k) (cm³·s⁻¹) |

| 6-methyl-5-hepten-2-one | MH⁺(H₂O)ₓ | Protonation | 1.11 x 10⁻⁹ |

| 2,6-di-tert-butylpyridine | NH⁺(H₂O)ᵧ | Protonation | 9.17 x 10⁻¹⁰ |

| MH⁺(H₂O)ₓ + N | NH⁺(H₂O)ᵧ | Cross Reaction | 1.31 x 10⁻¹² |

Thermal Analysis Techniques in Material Science Contexts (e.g., DSC for stability and phase transitions)

Thermal analysis techniques are essential for characterizing the physical properties and thermal stability of materials. labmanager.com Differential Scanning Calorimetry (DSC) is a primary thermal analysis method that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This allows for the precise determination of thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. tainstruments.com

Table 3: Illustrative DSC Data for an Organic Material This table demonstrates typical data obtained from DSC analysis of an organic material, showing solid-solid and solid-liquid phase transitions. tainstruments.com

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Solid-Solid Phase Change | 31.5 | 34.53 | 55.6 |

| Melting (Solid-Liquid) | 48.2 | 52.97 | 147.3 |

Computational and Theoretical Studies of 3 Sec Butylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic properties of complex systems. acs.org It is widely used to investigate reaction mechanisms, allowing researchers to map out detailed energy landscapes, including the structures of transition states and intermediates. researchgate.net This approach can elucidate complex reaction pathways, such as the novel cyclialkylation that occurs with 3-sec-butylpyridine. researchgate.net

By calculating the energies of reactants, products, and transition states, DFT can predict the feasibility of a proposed mechanism and its associated energy barriers. For instance, in the functionalization of pyridines, DFT calculations can explain observed regioselectivity by comparing the activation energies for substitution at different positions on the ring. researchgate.net The reliability of DFT for optimizing ground-state geometries and calculating molecular properties has been demonstrated across a wide range of molecules, including metal complexes and organic dyes. mdpi.commdpi.com

Table 1: Illustrative DFT-Calculated Energy Parameters for a Hypothetical Reaction of a Substituted Pyridine (B92270)| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Relative Energy of Reactant Complex | 0.0 | Reference energy for the system. |

| Activation Energy (Transition State 1) | +22.5 | Energy barrier for the initial nucleophilic attack. |

| Relative Energy of Intermediate | -5.2 | Stability of the reaction intermediate relative to reactants. |

| Activation Energy (Transition State 2) | +15.8 | Energy barrier for the final proton transfer or leaving group departure. |

| Relative Energy of Product Complex | -12.0 | Overall reaction exothermicity. |

Molecular Orbital (MO) theory provides a detailed picture of bonding by describing how atomic orbitals combine to form molecular orbitals that span the entire molecule or complex. chembaby.ru In coordination chemistry, Ligand Field Theory (LFT), which is an extension of MO theory, is used to describe the electronic structure and bonding between a metal center and its ligands. libretexts.org When this compound acts as a ligand in a metal complex, its nitrogen lone pair donates electron density to vacant metal orbitals, forming a sigma (σ) bond.

Computational methods, particularly DFT, are used to calculate the energies and compositions of these molecular orbitals. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net In a this compound complex, the HOMO is often metal-based, while the LUMO may be centered on the pyridine ring's π* system, facilitating metal-to-ligand charge transfer (MLCT) transitions. libretexts.org Analysis of the MOs reveals the nature of the metal-ligand bond, distinguishing between σ-donation from the ligand and possible π-backbonding from the metal to the ligand's π* orbitals. libretexts.org

Table 2: Representative Molecular Orbital Analysis for a [M(pyridine)n] Complex| Molecular Orbital | Energy (eV) | Primary Character | % Metal d-orbital Contribution | % Ligand π-orbital Contribution |

|---|---|---|---|---|

| LUMO+1 | -2.1 | Ligand π | 5% | 95% |

| LUMO | -2.5 | Ligand π | 10% | 90% |

| HOMO | -5.8 | Metal d (t2g) | 85% | 15% |

| HOMO-1 | -6.1 | Metal d (t2g) | 88% | 12% |

Molecular Dynamics Simulations of Intermolecular Interactions and Confinement Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. nih.gov This technique is invaluable for studying the behavior of molecules in the condensed phase, such as in solution or at interfaces. researchgate.net For this compound, MD simulations can be employed to understand its solvation structure, diffusion behavior, and interactions with other molecules or surfaces.

Simulations can reveal how solvent molecules arrange around the solute and how the flexible sec-butyl group influences these interactions and the molecule's conformational freedom. Furthermore, MD is used to investigate confinement effects, where the behavior of molecules changes when they are enclosed within a small space, such as the pores of a catalyst or a nanostructured material. researchgate.net While nonpolarizable force fields are often used, polarizable force fields can provide more accurate predictions for thermodynamic and transport properties, especially in systems with high ionic concentrations or strong intermolecular forces. acs.orgresearchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound in a Solvent Box| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS-AA / GAFF | Defines the potential energy function for inter- and intramolecular interactions. |

| Ensemble | NpT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

| Simulation Time | 50-200 ns | Duration of the simulation to ensure adequate sampling of molecular motion. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

Prediction of Chemical Reactivity and Regioselectivity

Computational models are highly effective at predicting the reactivity and regioselectivity of chemical reactions involving aromatic heterocycles like pyridine. The substitution pattern on the pyridine ring significantly influences the sites of electrophilic or nucleophilic attack. For 3,4-pyridynes, for example, substituents can distort the aryne, leading to enhanced regioselectivity in addition reactions. nih.gov

In the case of this compound, the electron-donating nature of the alkyl group can influence the reactivity of the ring. However, steric hindrance from the bulky sec-butyl group plays a critical role. Computational studies on the alkylation of pyridines have shown that the choice of reagent and solvent can lead to regiodivergent outcomes, favoring attack at either the C2 or C4 position. acs.org Models can quantify the electronic and steric factors that govern these outcomes, providing a predictive framework for synthetic chemists. researchgate.net

Table 4: Illustrative Prediction of Regioselectivity in the Functionalization of a 3-Substituted Pyridine| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Controlling Factor |

|---|---|---|---|

| C2 (ortho) | 25.1 | No | High steric hindrance from C3-substituent. |

| C4 (para) | 19.8 | Yes | Electronically favorable and sterically accessible. |

| C6 (ortho) | 21.5 | Minor | Less sterically hindered than C2 but electronically less favored than C4. |

Modeling of Reaction Kinetics and Rate Coefficients

Kinetic modeling provides a quantitative description of how fast reactions proceed. earthwormexpress.com Computational chemistry can be used to determine the rate coefficients of elementary reaction steps from first principles, typically using transition state theory combined with calculated activation energies from methods like DFT. These models are crucial for understanding and optimizing reaction conditions. eurokin.org

Table 5: Representative Modeled Kinetic Parameters for a Bimolecular Reaction| Parameter | Symbol | Example Value | Unit |

|---|---|---|---|

| Rate Coefficient | k | 1.5 x 10-3 | L mol-1 s-1 |

| Arrhenius Pre-exponential Factor | A | 2.0 x 108 | L mol-1 s-1 |

| Activation Energy | Ea | 65 | kJ mol-1 |

| Reaction Order (Reactant A) | n | 1 | - |

| Reaction Order (Reactant B) | m | 1 | - |

Environmental Research and Fate of Pyridine Derivatives

Environmental Persistence and Mobility in Various Media

The persistence and mobility of a chemical determine its distribution and potential for exposure in the environment. For 3-sec-Butylpyridine and other alkylpyridines, these properties are largely governed by their physical and chemical characteristics, such as water solubility and sorption to soil particles.

Table 2: Environmental Fate Parameters for a Generic Alkyl Pyridine (B92270) Derivative

| Parameter | Value/Description | Implication | Source |

| Log Kow (estimated) | 2.39 | Low potential to bioaccumulate | ossila.com |

| Koc | 352.2 | Moderate mobility in soil | ossila.com |

| Log Koc | 2.55 | Moderate mobility in soil | ossila.com |

| Water Solubility | High | High mobility in the environment | whiterose.ac.ukfishersci.com |

| Persistence | Low (expected) | Not expected to persist long-term in most environments | whiterose.ac.ukfishersci.com |

This table presents data for a generic or isomeric alkyl pyridine to provide an estimate of the likely properties of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-sec-Butylpyridine, and how can reaction yields be systematically improved?

Methodological Answer:

- The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, using pyridine derivatives and sec-butyl precursors. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres (argon/nitrogen) are critical for minimizing side reactions .

- To maximize yield, optimize reaction parameters: temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for pyridine:sec-butyl halide). Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm regioselectivity and purity. Key peaks: pyridine protons (δ 8.5–9.0 ppm) and sec-butyl methyl groups (δ 0.8–1.5 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight (MW: 151.24 g/mol) and detect impurities. Compare retention times with standards .

- Infrared (IR) Spectroscopy: Identify functional groups (C-H stretching in pyridine at ~3000 cm⁻¹, C-N stretching at ~1600 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use UV-Vis spectroscopy to track absorbance changes in characteristic peaks (e.g., π→π* transitions at ~250 nm) .

Q. What are common impurities in this compound synthesis, and how are they identified?

Methodological Answer:

Q. What role does this compound play as a ligand in coordination chemistry?

Methodological Answer:

- Its lone pair on the nitrogen atom enables coordination with transition metals (e.g., Ru, Pd). Synthesize complexes by refluxing this compound with metal salts (e.g., RuCl₃) in ethanol. Characterize via X-ray crystallography and cyclic voltammetry to confirm geometry and redox properties .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

Q. What strategies resolve contradictions in reported kinetic data for this compound’s acid-catalyzed hydrolysis?

Methodological Answer:

- Systematically vary reaction conditions (pH, temperature, ionic strength) and use stopped-flow spectroscopy to capture transient intermediates. Replicate conflicting studies with standardized buffers and calibrated equipment. Apply multivariate analysis to identify confounding variables (e.g., trace metal ions) .

Q. How does isotopic labeling (e.g., ¹⁵N, ²H) elucidate mechanistic pathways in this compound derivatization?

Methodological Answer:

Q. What methodologies enable comparative analysis of this compound’s electronic effects versus other alkylpyridines?

Methodological Answer:

Q. How can researchers design multi-step syntheses incorporating this compound as a key intermediate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.